molecular formula C10H9F3O2 B1407085 1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone CAS No. 1373865-62-3

1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone

Cat. No. B1407085
CAS RN: 1373865-62-3
M. Wt: 218.17 g/mol
InChI Key: OGFBFNFFCDYFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone, also known as DFEF, is a highly versatile and useful compound for a variety of laboratory experiments. It is a synthetic compound that is used in the synthesis of various compounds, such as drugs and other organic compounds. It is a key intermediate in the synthesis of several compounds, and is also used in other applications, such as as a reagent in organic synthesis and as a catalyst in certain reactions.

Scientific Research Applications

  • Structural Analysis and Molecular Interactions :

    • The compound has been studied for its structural properties, such as planarity and angles between rings, and its molecular interactions, including weak hydrogen bonds forming dimers in crystals. This type of research is crucial for understanding the fundamental characteristics of the compound (H. Abdel‐Aziz et al., 2012).
  • Role in Synthesis of Biological Compounds :

    • It serves as an intermediate in synthesizing biologically active compounds. For example, it has been used in the synthesis of enantiomers like (S)-(-)-1-(4-Fluorophenyl)ethanol, which is an intermediate in creating antagonists for receptors and has applications in studying chiral recognition (ChemChemTech, 2022).
  • Investigation in Nonlinear Optics and Molecular Docking :

    • Studies have shown that the compound can be used in nonlinear optics due to its hyperpolarizability. Additionally, molecular docking studies indicate potential for anti-neoplastic activity, highlighting its significance in cancer research (Y. Mary et al., 2015).
  • Antimicrobial Activity :

    • Research has been conducted on novel derivatives of this compound for their antimicrobial properties. This suggests its potential use in developing new antimicrobial agents (M. Nagamani et al., 2018).
  • Enhanced Synthesis Techniques :

    • The compound has been synthesized using sonochemical methods, demonstrating an energy-efficient approach compared to conventional methods. This finding is important for improving the synthesis process of such compounds (K. J. Jarag et al., 2011).
  • Photochemical Applications :

    • It has been explored in the context of photochemistry, especially in understanding the reactivity and stability of molecules under light exposure (T. Y. Fu et al., 1998).
  • Characterization and Biological Activities :

    • A series of derivatives of this compound were synthesized and characterized for their biological activities, including antioxidant and antibacterial properties (K. Sarac et al., 2020).

properties

IUPAC Name

1-[4-(2,2-difluoroethoxy)-3-fluorophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6(14)7-2-3-9(8(11)4-7)15-5-10(12)13/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFBFNFFCDYFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.